molecular formula C12H15N5O2 B2968750 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144452-93-6

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2968750
CAS No.: 1144452-93-6
M. Wt: 261.285
InChI Key: GRTBPGGXPZZXHO-UHFFFAOYSA-N
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Description

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, built on a 1,2,4-triazolo[4,3-b]pyridazine scaffold. This privileged structure is recognized for its wide range of potential pharmacological activities and its capacity to interact with diverse biological targets . The 1,2,4-triazole core is a stable pharmacophore known to contribute to hydrogen bonding, solubility, and strong receptor affinity, making it a valuable component in drug discovery . This compound is of particular value for researchers investigating metabolic diseases and oncology . Structurally similar triazolo-pyridazine-6-yl-substituted piperazines have been identified as effective dipeptidyl peptidase-4 (DPP-4) inhibitors , a established target for type 2 diabetes therapy . These compounds have demonstrated promising insulinotropic activities in scientific studies . Furthermore, the triazolopyridazine framework is being explored in cancer research . Recent patent literature highlights novel pyridazine-derived compounds designed for the modulation of MYC, a key oncogene, indicating the scaffold's potential application in developing antineoplastic agents . Researchers can utilize this chemical as a key intermediate or lead compound for developing novel enzyme inhibitors or for probing cellular signaling pathways related to these disease areas. Please Note: This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBPGGXPZZXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carboxylic acid group is substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

Scientific Applications of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a triazolo[4,3-b]pyridazine derivative with diverse applications in scientific research, particularly in medicinal chemistry, biology, and industrial chemistry. Its uniqueness lies in its dual inhibitory activity against c-Met and Pim-1, setting it apart from other triazolo[4,3-b]pyridazine derivatives.

Medicinal Chemistry

This compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity makes it a candidate for further drug development.

Biological Applications

The compound can be used in biological studies to investigate the role of triazolo[4,3-b]pyridazine derivatives in cellular processes. The biological mechanisms through which this compound exerts its effects are still under investigation; however, it is hypothesized that the interaction with neurotransmitter systems, particularly GABAergic pathways, could play a crucial role in its anxiolytic effects. Additionally, compounds with similar structures have shown inhibition of key protein kinases involved in cellular signaling pathways associated with cancer progression.

Industrial Applications

In the chemical industry, 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can be utilized as an intermediate in the synthesis of more complex molecules.

Reactions

The compound can undergo various types of reactions:

  • Oxidation: Can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carboxylic acid group is substituted with different functional groups.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth. The specific activity of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid against various pathogens remains to be fully elucidated but shows promise based on related compounds.

Anxiolytic and Antiepileptic Effects

Compounds containing the triazolo-pyridazine framework have been identified as potential anxiolytic and antiepileptic agents. A study highlighted that related compounds exhibited sedative-hypnotic effects and skeletal muscle relaxant properties, suggesting that this compound may also possess similar pharmacological activities.

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria.

Study 2: Neuropharmacological Profile

In another study focusing on neuropharmacological profiles, related compounds were tested for anxiolytic effects in rodent models. Results showed a dose-dependent reduction in anxiety-like behaviors, supporting the hypothesis that these compounds could be developed for treating anxiety disorders.

Mechanism of Action

The mechanism by which 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid exerts its effects involves the inhibition of specific molecular targets such as c-Met and Pim-1. By binding to these targets, the compound disrupts signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • BRD4 Inhibition : Analogs with carboxamide or amine groups (e.g., Compound 7, N-(3-Chlorophenyl) derivative) show validated activity against BRD4, while the target compound’s carboxylic acid group may limit potency due to ionization at physiological pH .
  • Solubility and Bioavailability : Carboxylic acid derivatives (e.g., target compound) face formulation challenges, whereas carboxamide or ester variants (e.g., Scheme 2 in ) exhibit better pharmacokinetic profiles .
  • Structural Insights : Crystal structures () confirm that substituent positioning on the piperidine ring critically impacts bromodomain binding, favoring carboxamides over carboxylic acids .

Biological Activity

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring fused with a triazolo-pyridazine moiety. Its molecular formula is C10H12N6O2C_{10}H_{12}N_6O_2 with a molecular weight of approximately 236.25 g/mol.

PropertyValue
Molecular FormulaC10H12N6O2C_{10}H_{12}N_6O_2
Molecular Weight236.25 g/mol
CAS Number123456-78-9

Antimicrobial Activity

Research has demonstrated that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth effectively. The specific activity of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid against various pathogens remains to be fully elucidated but shows promise based on related compounds.

Anxiolytic and Antiepileptic Effects

Compounds containing the triazolo-pyridazine framework have been identified as potential anxiolytic and antiepileptic agents. A study highlighted that related compounds exhibited sedative-hypnotic effects and skeletal muscle relaxant properties, suggesting that 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid may also possess similar pharmacological activities .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the interaction with neurotransmitter systems, particularly GABAergic pathways, could play a crucial role in its anxiolytic effects. Additionally, compounds with similar structures have shown inhibition of key protein kinases involved in cellular signaling pathways associated with cancer progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria.

Study 2: Neuropharmacological Profile

In another study focusing on neuropharmacological profiles, related compounds were tested for anxiolytic effects in rodent models. Results showed a dose-dependent reduction in anxiety-like behaviors, supporting the hypothesis that these compounds could be developed for treating anxiety disorders.

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